molecular formula C9H14N2 B046280 N,N,N'-Trimethyl-1,4-benzenediamine CAS No. 5369-34-6

N,N,N'-Trimethyl-1,4-benzenediamine

Cat. No.: B046280
CAS No.: 5369-34-6
M. Wt: 150.22 g/mol
InChI Key: AWXUBHMURFEJMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,N’-Trimethyl-1,4-benzenediamine is an organic compound with the molecular formula C9H14N2. It is a derivative of 1,4-benzenediamine, where three of the hydrogen atoms are replaced by methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,N’-Trimethyl-1,4-benzenediamine can be synthesized through several methods. One common method involves the methylation of 1,4-benzenediamine using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete methylation.

Industrial Production Methods

In an industrial setting, the production of N,N,N’-Trimethyl-1,4-benzenediamine may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N,N’-Trimethyl-1,4-benzenediamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: N,N,N’-Trimethyl-1,4-benzenediamine can undergo substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of N,N,N’-Trimethyl-1,4-benzenediamine.

Scientific Research Applications

N,N,N’-Trimethyl-1,4-benzenediamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: The compound is utilized in biochemical assays and as a reagent in various biological studies.

    Industry: N,N,N’-Trimethyl-1,4-benzenediamine is used in the production of polymers and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of N,N,N’-Trimethyl-1,4-benzenediamine involves its interaction with specific molecular targets. In biochemical assays, it can act as a redox mediator, facilitating electron transfer reactions. The compound’s methyl groups enhance its lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzenediamine: The parent compound without methyl groups.

    N,N,N’,N’-Tetramethyl-1,4-benzenediamine: A similar compound with four methyl groups.

    1,2-Benzenediamine, N,N,N’-trimethyl-: A positional isomer with methyl groups on different nitrogen atoms.

Uniqueness

N,N,N’-Trimethyl-1,4-benzenediamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three methyl groups enhances its stability and reactivity compared to its parent compound, 1,4-benzenediamine.

Properties

IUPAC Name

1-N,4-N,4-N-trimethylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-10-8-4-6-9(7-5-8)11(2)3/h4-7,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXUBHMURFEJMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50201944
Record name 1,4-Benzenediamine, N,N,N'-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50201944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5369-34-6
Record name 1,4-Benzenediamine, N,N,N'-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005369346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenediamine, N,N,N'-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50201944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N,N'-Trimethyl-1,4-benzenediamine
Reactant of Route 2
Reactant of Route 2
N,N,N'-Trimethyl-1,4-benzenediamine
Reactant of Route 3
Reactant of Route 3
N,N,N'-Trimethyl-1,4-benzenediamine
Reactant of Route 4
N,N,N'-Trimethyl-1,4-benzenediamine
Reactant of Route 5
Reactant of Route 5
N,N,N'-Trimethyl-1,4-benzenediamine
Reactant of Route 6
Reactant of Route 6
N,N,N'-Trimethyl-1,4-benzenediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.